4-(Benzyloxy)-2-chloropyrimidine
Overview
Description
4-(Benzyloxy)-2-chloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Substitution Reaction: A nucleophilic substitution reaction is carried out where a benzyloxy group is introduced at the 4-position of the pyrimidine ring. This can be achieved using benzyl alcohol in the presence of a base such as sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde group or reduced to a benzyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Benzyl derivatives.
Coupling Products: Biaryl or diaryl derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the synthesis of bioactive molecules for studying cellular processes and pathways.
Chemical Biology: The compound is employed in the design of chemical probes for investigating biological systems.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to its molecular targets, while the chlorine atom can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)pyrimidine: Lacks the chlorine atom at the 2-position, which may result in different reactivity and biological activity.
2-Chloropyrimidine:
4-(Benzyloxy)-2-methylpyrimidine: Substitutes a methyl group for the chlorine atom, leading to different chemical and biological properties.
Uniqueness
4-(Benzyloxy)-2-chloropyrimidine is unique due to the combination of the benzyloxy and chlorine substituents, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-chloro-4-phenylmethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGVIVLUWJDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568752 | |
Record name | 4-(Benzyloxy)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108381-28-8 | |
Record name | 4-(Benzyloxy)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108381-28-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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